

Preclinical Profile of GSK2830371: An In-depth Technical Guide

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Compound of Interest

Compound Name: *gsk2830371*

Cat. No.: *B607808*

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Introduction

GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg²⁺/Mn²⁺ dependent 1D (PPM1D).[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][3][4] By inhibiting Wip1, **GSK2830371** restores and enhances the tumor-suppressive functions of p53, making it a promising therapeutic agent for cancers with wild-type p53.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of **GSK2830371**, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, and detailed experimental protocols.

Mechanism of Action

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1][5] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[1] This prevents Wip1 from dephosphorylating its substrates, which include key proteins in the DNA damage response and p53 signaling pathways.[1][6]

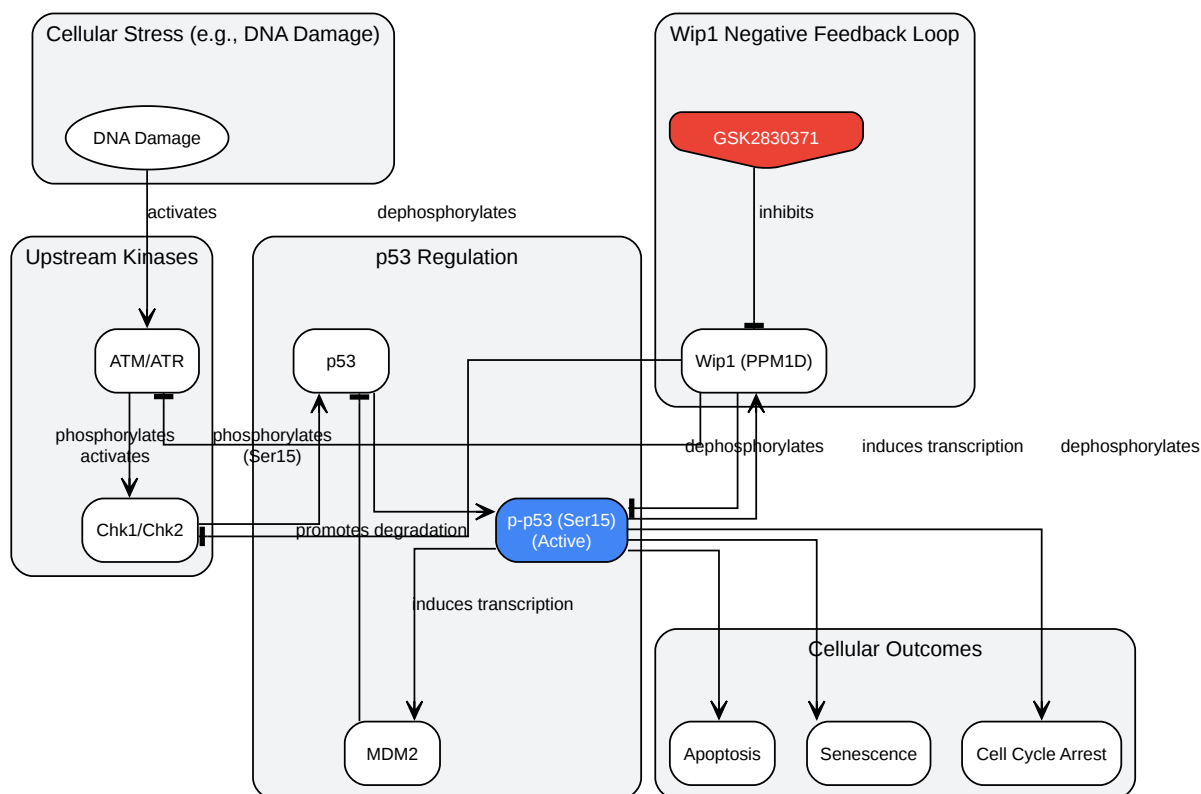
The primary consequence of Wip1 inhibition by **GSK2830371** is the sustained phosphorylation and activation of p53 at serine 15 (Ser15).[2][5] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of its downstream target genes, such as p21.[2][7]

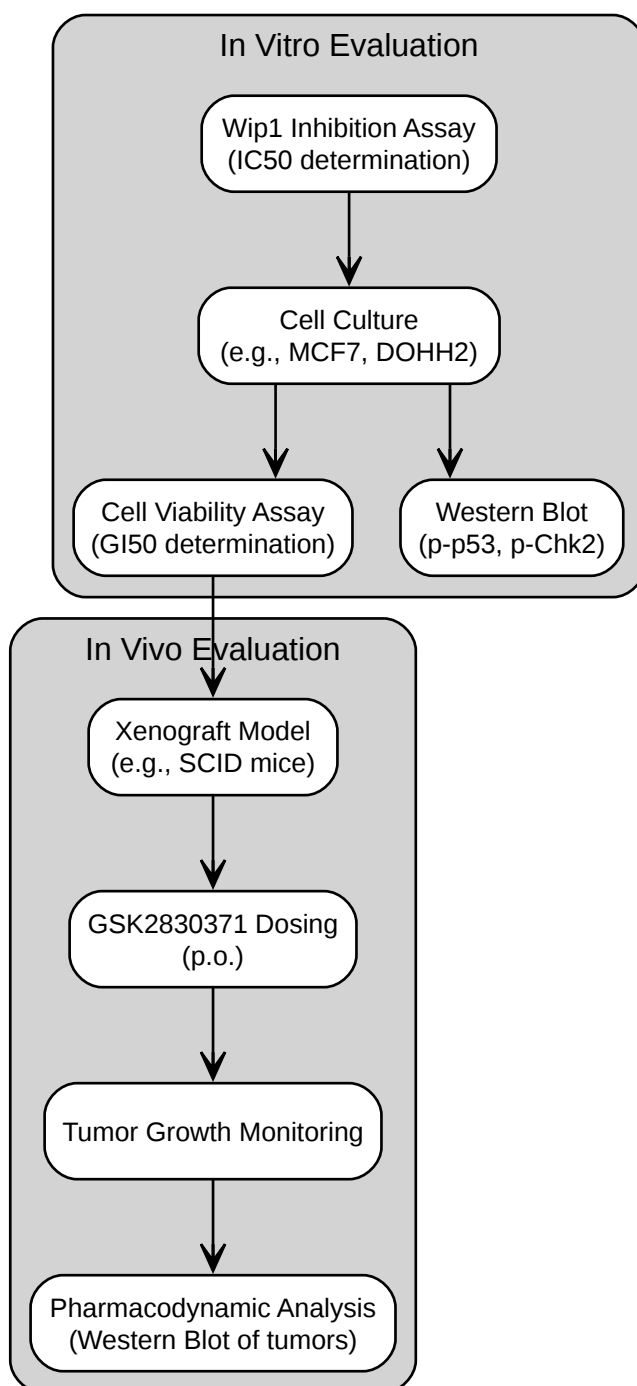
The activation of the p53 pathway ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells.[\[1\]](#)[\[3\]](#)

Furthermore, Wip1 dephosphorylates other critical proteins involved in the DNA damage response, including ATM, Chk1, Chk2, and γ H2AX.[\[5\]](#)[\[6\]](#) Inhibition of Wip1 by **GSK2830371** therefore leads to the hyperphosphorylation and activation of these proteins, amplifying the cellular response to DNA damage.[\[3\]](#)[\[5\]](#)

Signaling Pathway

The following diagram illustrates the Wip1-p53 signaling pathway and the mechanism of action of **GSK2830371**.





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